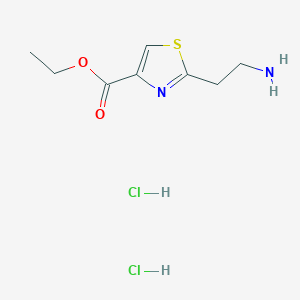![molecular formula C13H20ClN3 B1458994 [4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride CAS No. 1458593-88-8](/img/structure/B1458994.png)
[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which include “[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride” includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound, “(8aR)-hexahydropyrrolo [1,2-a]pyrazin-4 (1H)-one hydrochloride”, is 1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9 (6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have shown significant promise in antimicrobial applications. They have been reported to exhibit a range of activities against bacteria, fungi, and viruses. Specifically, derivatives like our compound of interest have demonstrated more pronounced antibacterial, antifungal, and antiviral activities . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Kinase Inhibition
Kinase inhibitors are vital in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, particularly those with a structure similar to our compound, have shown activity in kinase inhibition . This application is significant in the design of drugs targeting specific kinases involved in disease pathways.
Antioxidant Effects
The antioxidant activity of pyrrolopyrazine derivatives is noteworthy. They can neutralize free radicals, which are harmful byproducts of cellular metabolism. This property is beneficial in preventing oxidative stress-related diseases and could be harnessed in the development of antioxidant therapies .
Anticholinesterase Activity
Compounds with anticholinesterase activity are important in managing diseases like Alzheimer’s. Pyrrolopyrazine derivatives have been found to produce anticholinesterase enzymes, which can degrade acetylcholine in the brain, offering a therapeutic approach for neurodegenerative disorders .
Marine Natural Product Synthesis
Marine organisms are a rich source of bioactive compounds. Pyrrolopyrazine derivatives have been isolated from marine life, such as bacteria associated with marine sponges. These compounds can be synthesized and optimized for use as novel antibiotics or other pharmaceutical agents .
Future Directions
The future directions of research on “[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride” and similar compounds involve further exploration of their biological activities and mechanisms of action. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c14-11-3-5-12(6-4-11)16-9-8-15-7-1-2-13(15)10-16;/h3-6,13H,1-2,7-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLCYFODEUPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride | |
CAS RN |
1458593-88-8 | |
| Record name | Benzenamine, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458593-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)



![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)


